

# (R)-(-)-Epichlorohydrin CAS number 51594-55-9

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## Compound of Interest

Compound Name: (R)-(-)-Epichlorohydrin

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An In-depth Technical Guide to **(R)-(-)-Epichlorohydrin**

CAS Number: 51594-55-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-(-)-Epichlorohydrin** (R-ECH) is a critical chiral intermediate widely utilized in the pharmaceutical and chemical industries.[1] Its high reactivity and defined stereochemistry make it an invaluable building block for the enantioselective synthesis of a multitude of complex molecules, most notably active pharmaceutical ingredients (APIs) such as beta-blockers.[1][2] This document provides a comprehensive technical overview of **(R)-(-)-Epichlorohydrin**, encompassing its physicochemical properties, principal synthesis methodologies, detailed experimental protocols, key applications in drug development, and essential safety information. The primary method for producing highly enantioenriched R-ECH, the Hydrolytic Kinetic Resolution (HKR) of the racemic mixture, is discussed in detail.[3][4] Analytical techniques for verifying enantiomeric purity are also presented.

## Physicochemical and Spectroscopic Properties

**(R)-(-)-Epichlorohydrin** is a colorless liquid with a characteristic pungent, garlic-like odor.[5][6] It is a highly reactive electrophilic compound due to the strained epoxide ring and the presence of a chlorine atom.[6] Its key properties are summarized below.

Property	Value	Reference
CAS Number	51594-55-9	[7]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO	[7]
Molecular Weight	92.52 g/mol	[7]
Appearance	Colorless liquid	[5]
Density	1.180 g/mL at 20 °C	[7]
Boiling Point	114 °C	[7]
Melting Point	-48 °C	[5]
Flash Point	32 °C (89.6 °F) - closed cup	[7]
Refractive Index (n <sub>20/D</sub> )	1.438	[7]
Specific Optical Activity	[α] <sub>20/D</sub> -34° (c = 1 in methanol)	[7]
Enantiomeric Excess (Typical)	ee: 98% (GLC)	[7]
Solubility	Moderately soluble in water; miscible with most polar organic solvents	[6]

## Synthesis of Enantiopure (R)-(-)-Epichlorohydrin

The most effective and widely adopted method for producing enantiomerically pure **(R)-(-)-Epichlorohydrin** on both laboratory and industrial scales is the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin.[3][4] This process utilizes a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other unreacted and thus enriched.

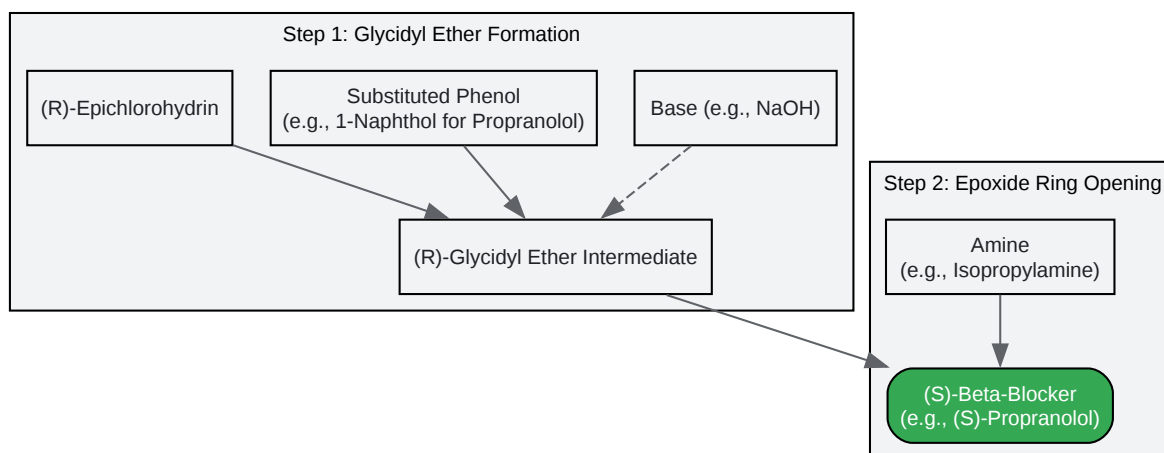
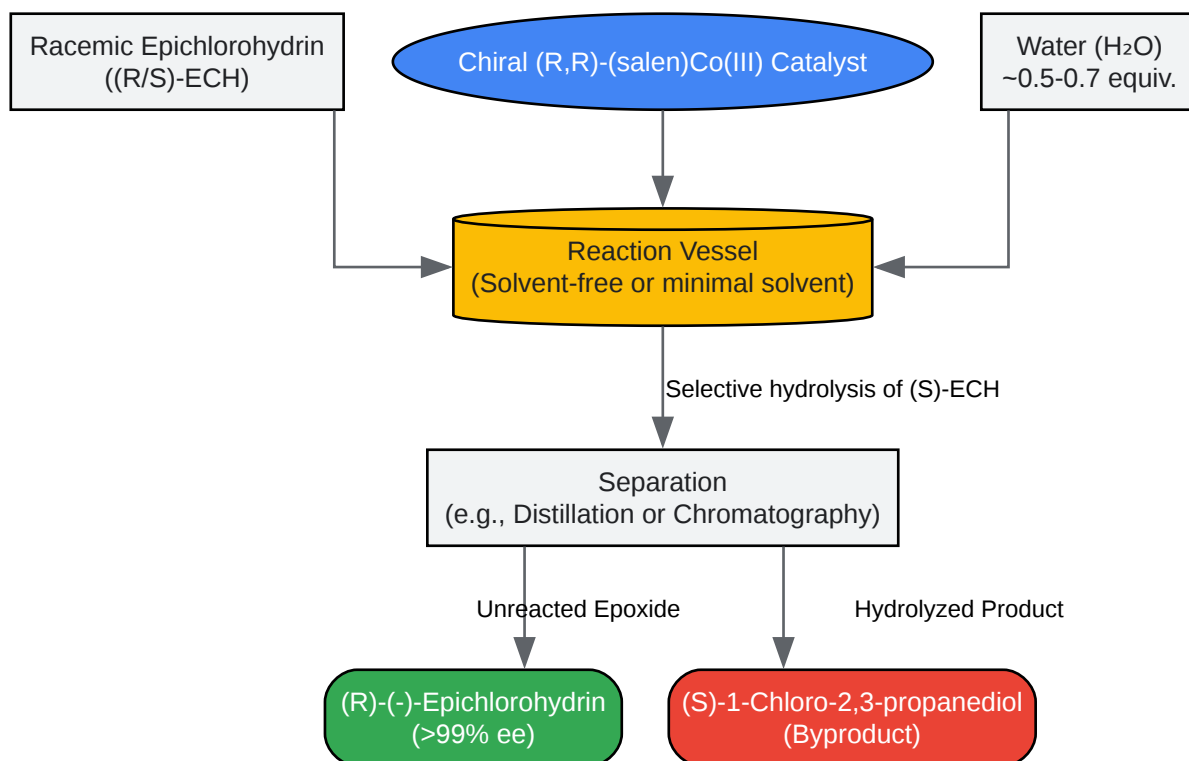
## Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst

The Jacobsen Hydrolytic Kinetic Resolution is a highly efficient method that employs a chiral (salen)Co(III) complex as the catalyst.[3][8] The reaction involves the addition of a substoichiometric amount of water to a racemic mixture of epichlorohydrin in the presence of

the catalyst. The (S)-enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess (>99% ee).[4]

The process has several practical advantages:

- **High Selectivity:** The catalyst exhibits extraordinary selectivity, leading to very high enantiomeric excess for the recovered epoxide.[3]
- **Cost-Effectiveness:** The starting racemic epichlorohydrin is an inexpensive commodity chemical, and water is used as the resolving agent.[4]
- **Low Catalyst Loading:** The reaction proceeds efficiently with low catalyst loadings, typically between 0.2 and 2.0 mol %.[4]



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